molecular formula C27H25FN2O4S B2926475 N-(2,5-dimethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895650-52-9

N-(2,5-dimethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B2926475
CAS No.: 895650-52-9
M. Wt: 492.57
InChI Key: OJLLLWHMDPSVIC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties of Related Compounds

Research into the structural aspects of amide-containing isoquinoline derivatives highlights the formation of gels and crystalline solids upon treatment with various acids, demonstrating the potential for these compounds in material science, specifically in the creation of host-guest complexes and fluorescence applications. For instance, compounds studied by Karmakar, Sarma, and Baruah (2007) form crystalline salts and complexes with enhanced fluorescence emission, underscoring their utility in developing fluorescent materials (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity of Sulfonamide Derivatives

The synthesis and evaluation of sulfonamide derivatives for their cytotoxic activity, as explored by Ghorab et al. (2015), demonstrate the potential therapeutic applications of these compounds. One compound in particular exhibited potent activity against breast cancer cell lines, suggesting that modifications to the sulfonamide structure could yield promising anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antifungal Applications

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective antifungal agents against Candida and Aspergillus species. The introduction of specific modifications to the morpholin-2-one core improved both the antifungal activity and plasmatic stability of these compounds, showcasing their potential as broad-spectrum antifungal agents (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Imaging and Diagnostic Applications

A study on 18F-labeled PET ligands for brain imaging and their in vitro and in vivo application in imaging of translocator protein in the infarcted rat brain indicates the potential of structurally similar compounds in diagnostic imaging and neuroscience research. The ligands, investigated by Yui et al. (2010), showed promising results in visualizing increased expression of translocator protein, suggesting applications in studying brain injuries and pathologies (Yui, Maeda, Kumata, Kawamura, Yanamoto, Hatori, Yamasaki, Nengaki, Higuchi, & Zhang, 2010).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-4-19-7-10-21(11-8-19)35(33,34)25-15-30(24-12-9-20(28)14-22(24)27(25)32)16-26(31)29-23-13-17(2)5-6-18(23)3/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLLLWHMDPSVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.